molecular formula C10H8ClNO3 B12878706 2-(Chloromethyl)benzo[d]oxazole-4-acetic acid

2-(Chloromethyl)benzo[d]oxazole-4-acetic acid

Cat. No.: B12878706
M. Wt: 225.63 g/mol
InChI Key: UBFNQWHHDJEFTR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-4-acetic acid is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-4-acetic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .

Industrial Production Methods

the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)benzo[d]oxazole
  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • Benzo[d]oxazole-2-thiol

Uniqueness

2-(Chloromethyl)benzo[d]oxazole-4-acetic acid is unique due to its specific structure, which combines the benzoxazole ring with a chloromethyl and acetic acid group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

2-[2-(chloromethyl)-1,3-benzoxazol-4-yl]acetic acid

InChI

InChI=1S/C10H8ClNO3/c11-5-8-12-10-6(4-9(13)14)2-1-3-7(10)15-8/h1-3H,4-5H2,(H,13,14)

InChI Key

UBFNQWHHDJEFTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CCl)CC(=O)O

Origin of Product

United States

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